molecular formula C11H17ClN2O2 B15241253 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride CAS No. 1172818-68-6

2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride

Cat. No.: B15241253
CAS No.: 1172818-68-6
M. Wt: 244.72 g/mol
InChI Key: GJCCPFYNOFFPTE-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is typically found as a white to almost white powder or crystal and is soluble in water with very faint turbidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride involves the reaction of 4-methoxyphenylacetic acid with ethylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylamino)-N-(4-methoxyphenyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and efficacy in various applications .

Properties

CAS No.

1172818-68-6

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(ethylamino)-N-(4-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-4-6-10(15-2)7-5-9;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H

InChI Key

GJCCPFYNOFFPTE-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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